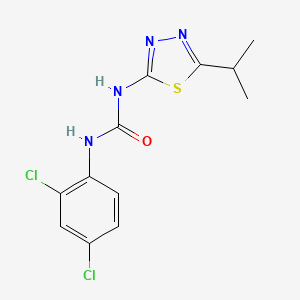![molecular formula C15H16N2O4S B5794651 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, also known as TACB, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide involves its interaction with various cellular targets, including enzymes and receptors. 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been shown to bind to certain receptors, such as the cannabinoid receptor CB1, which is involved in pain and anxiety.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been found to have various biochemical and physiological effects, depending on the target and dose. Studies have shown that 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can reduce inflammation, inhibit cancer cell growth, and promote neuronal survival. 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been found to have analgesic and anxiolytic effects, reducing pain and anxiety in animal models.
実験室実験の利点と制限
One advantage of using 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in lab experiments is its specificity for certain targets, allowing researchers to study the effects of inhibiting or activating specific enzymes or receptors. However, one limitation of using 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is its potential toxicity, as high doses have been found to cause liver damage in animal models.
将来の方向性
There are several future directions for research on 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide, including further investigation of its potential applications in cancer treatment, neuroprotection, and drug development. Additionally, studies could focus on optimizing the synthesis method for 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide to improve its yield and purity. Finally, more research is needed to determine the safety and efficacy of 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in humans, including its potential side effects and drug interactions.
In conclusion, 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Studies have shown that 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can inhibit cancer cell growth, promote neuronal survival, and have analgesic and anxiolytic effects. However, further research is needed to determine the safety and efficacy of 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in humans and optimize its synthesis method.
合成法
3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-thiophenemethanamine to form the intermediate compound, which is then reacted with acetic anhydride and hydrochloric acid to yield the final product.
科学的研究の応用
3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug development. Studies have shown that 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has also been found to have neuroprotective effects, protecting neurons from damage and promoting their survival. Additionally, 3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been investigated as a potential drug candidate for various conditions, including inflammation, pain, and anxiety.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-19-12-6-5-10(8-13(12)20-2)15(16)17-21-14(18)9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVBWFHRGOOIJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CC2=CC=CS2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CC2=CC=CS2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)
![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)


![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)

![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)